molecular formula C9H14O5 B8671462 (2-Methoxy-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate CAS No. 139995-55-4

(2-Methoxy-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate

Cat. No. B8671462
Key on ui cas rn: 139995-55-4
M. Wt: 202.20 g/mol
InChI Key: WSSDTBVNFVYNQM-UHFFFAOYSA-N
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Patent
US07297812B2

Procedure details

47 g of acrylic acid and 3.04 g of p-toluenesulfonic acid were initially charged in a round-bottom flask together with 0.2 g of hydroquinone and heated to 104° C. 40 g of glycidol were added dropwise to this reactant mixture and the resulting solution was stirred at 100° C. for 45 minutes. Subsequently, the reaction mixture was cooled to 25° C. 84 g of trimethyl orthoacetate were added dropwise to this reaction mixture, which was subsequently stirred at 25° C. for one hour. The reaction mixture was then freed of the low boilers present by means of a distillation. Subsequently, a vacuum distillation was carried out at 4 mbar and 95° C. 4-Acryloyloxymethyl-2-methoxy-2-methyl-1,3-dioxolane was obtained in a yield of 56%.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
84 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]1([CH3:16])[CH:11]=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O.C1OC1CO.[C:30]([O:36]C)([O:34]C)([O:32][CH3:33])[CH3:31]>>[C:1]([O:5][CH2:16][CH:6]1[CH2:11][O:36][C:30]([O:32][CH3:33])([CH3:31])[O:34]1)(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
3.04 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
84 g
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
104 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 100° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was cooled to 25° C
STIRRING
Type
STIRRING
Details
was subsequently stirred at 25° C. for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was then freed of the low boilers present by means of a distillation
DISTILLATION
Type
DISTILLATION
Details
Subsequently, a vacuum distillation
CUSTOM
Type
CUSTOM
Details
was carried out at 4 mbar and 95° C

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C=C)(=O)OCC1OC(OC1)(C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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